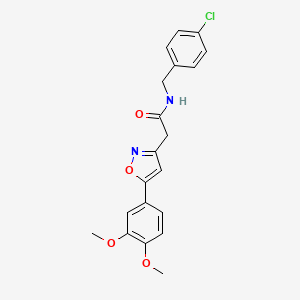

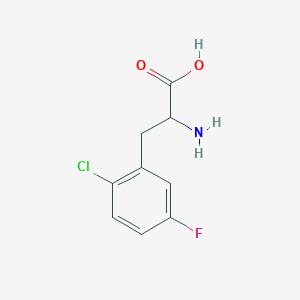

1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

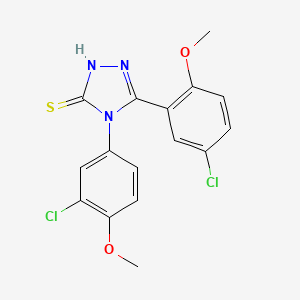

The compound "1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethanone" is a complex organic molecule that appears to be related to various pharmacologically active compounds. The structure suggests the presence of a piperazine ring, which is a common feature in many drugs, and a fluorophenyl group, which can influence the biological activity of the molecule.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the electrochemical synthesis of arylthiobenzazoles involves the oxidation of a hydroxyphenyl piperazine derivative in the presence of nucleophiles . Similarly, the synthesis of novel piperazine derivatives can start from acetylfuran and proceed through a series of reactions including Claisen Schmidt condensation, cyclization, and Mannich’s reaction . These methods highlight the versatility of piperazine-based compounds in chemical synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various analytical techniques. For example, the optimized molecular structure and vibrational frequencies of a fluorophenyl pyrazolyl ethanone derivative were studied using experimental and theoretical methods, with the geometrical parameters aligning with XRD data . Such analyses are crucial for understanding the stability and reactivity of the molecule.

Chemical Reactions Analysis

Piperazine derivatives undergo a variety of chemical reactions. The electrochemical oxidation of a hydroxyphenyl piperazine derivative can lead to Michael addition reactions with 2-SH-benzazoles . Additionally, the reactivity of the carbonyl group in a fluorophenyl pyrazolyl ethanone derivative was highlighted by molecular docking studies, suggesting potential inhibitory activity against certain enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of electronegative groups like fluorine can affect the molecule's reactivity. For instance, the negative charge on the carbonyl group of a related compound makes it a reactive site for further chemical transformations . The synthesis of a sulfonate reagent with a piperazine moiety for analytical derivatization in liquid chromatography demonstrates the utility of such compounds in analytical chemistry .

特性

IUPAC Name |

1-(2,4-dihydroxy-3-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3/c1-13-17(23)7-6-14(19(13)25)18(24)12-21-8-10-22(11-9-21)16-5-3-2-4-15(16)20/h2-7,23,25H,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMTZLQVJVHMKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C(=O)CN2CCN(CC2)C3=CC=CC=C3F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49676692 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-2-(phenethylamino)butanoic acid](/img/structure/B3001356.png)

![3-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B3001363.png)

![2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B3001365.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-methylphenyl)propanamide](/img/structure/B3001371.png)

![4-(cyclopropylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B3001375.png)

![1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3001377.png)